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Cat. No.: B14888865 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bicyclo[6.1.0]nonyne (BCN) is a highly reactive and stable cyclooctyne used for

copper-free click chemistry. The endo-BCN CE-Phosphoramidite enables the direct

incorporation of this moiety into oligonucleotides during standard solid-phase synthesis. Unlike

other cyclooctynes like dibenzocyclooctyne (DBCO), BCN is reactive with both azides through

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and tetrazines via Inverse Electron

Demand Diels-Alder (IEDDA) reactions[1][2][3][4][5][6]. This dual reactivity makes endo-BCN a

versatile tool for conjugating oligonucleotides to a wide array of molecules, including

fluorophores, peptides, and proteins, on solid surfaces or in solution[3][4][6]. The endo

stereoisomer is particularly noted for its high reaction rates and suitability for modifying

macromolecules where steric hindrance may be a concern[2][7].

These application notes provide a detailed protocol for the automated synthesis of

oligonucleotides modified with endo-BCN CE-Phosphoramidite, including specific parameters

for coupling, oxidation, and deprotection.

Data Presentation
Table 1: Synthesis Parameters for endo-BCN CE-Phosphoramidite This table summarizes

the recommended conditions for incorporating endo-BCN CE-Phosphoramidite into an

oligonucleotide sequence during automated solid-phase synthesis.
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Parameter Condition Notes

Reagent
endo-BCN CE-

Phosphoramidite

Dissolve in anhydrous

acetonitrile to standard

concentration (e.g., 0.1 M).

Coupling Time 6 minutes

A significantly extended

coupling time is required

compared to standard

nucleoside

phosphoramidites[3].

Oxidation

0.5 M (1S)-(+)-(10-

camphorsulfonyl)-oxaziridine

(CSO) in dry acetonitrile

Incompatible with standard

iodine oxidation[3]. Oxidize for

2 minutes.

Detritylation
Standard dichloroacetic acid

(DCA) in dichloromethane

The BCN moiety is sensitive to

strong acids like trichloroacetic

acid (TCA)[8]. DCA is a milder

alternative.

Cleavage & Deprotection

Ammonium hydroxide or AMA

(Ammonium hydroxide/40%

Methylamine 1:1)

Follow standard deprotection

times. The BCN group is stable

under these conditions.

Final DMT Group Removal
DMT-on Protocol

Recommended

The BCN modification is acid-

sensitive; therefore, the final

acid-induced DMT removal

step on the synthesizer should

be skipped[3]. Purification is

performed with the DMT group

attached.

Experimental Protocols
Protocol 1: Automated Solid-Phase Oligonucleotide
Synthesis
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This protocol outlines the steps for incorporating endo-BCN CE-Phosphoramidite using an

automated DNA/RNA synthesizer.

1. Reagent Preparation:

Dissolve endo-BCN CE-Phosphoramidite in anhydrous acetonitrile to the concentration

recommended by the synthesizer manufacturer (typically 0.1 M).

Ensure all other synthesis reagents (activator, capping reagents, deblock solution, and

oxidant) are fresh and properly installed on the synthesizer.

2. Synthesis Cycle for endo-BCN Incorporation:

Detritylation: The 5'-DMT group of the growing oligonucleotide chain is removed using a

solution of dichloroacetic acid in dichloromethane to expose the 5'-hydroxyl group.

Coupling: The prepared endo-BCN CE-Phosphoramidite solution is activated by an

activator (e.g., Tetrazole or DCI) and delivered to the synthesis column. The reaction is

allowed to proceed for 6 minutes to ensure efficient coupling[3].

Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g.,

acetic anhydride and N-methylimidazole) to prevent the formation of failure sequences.

Oxidation: The newly formed phosphite triester linkage is oxidized to a stable pentavalent

phosphate triester. This step must not use standard iodine solution. Use a solution of 0.5 M

CSO in anhydrous acetonitrile for 2 minutes[3].

The cycle of detritylation, coupling, capping, and oxidation is repeated for each subsequent

monomer until the desired sequence is synthesized.

3. Post-Synthesis Cleavage and Deprotection (DMT-on):

After the final synthesis cycle, ensure the terminal 5'-DMT group remains on the

oligonucleotide (DMT-on protocol)[3].

Transfer the solid support to a screw-cap vial.

Add concentrated ammonium hydroxide or AMA solution to the vial.
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Heat the sealed vial at the recommended temperature and duration (e.g., 55 °C for 8-12

hours for ammonium hydroxide; 65 °C for 10 minutes for AMA) to cleave the oligonucleotide

from the support and remove the protecting groups from the nucleobases and phosphate

backbone[9][10].

After cooling, centrifuge the vial and carefully transfer the supernatant containing the crude

oligonucleotide to a new tube.

4. Purification:

The crude DMT-on oligonucleotide is purified using reverse-phase HPLC or cartridge

purification. The hydrophobicity of the DMT group allows for excellent separation from failure

sequences that lack the DMT group.

After purification, the DMT group can be removed by treatment with an aqueous acid solution

(e.g., 80% acetic acid).

The final product should be desalted using methods such as ethanol precipitation or size-

exclusion chromatography.

Visualizations
Diagram 1: Automated Oligonucleotide Synthesis Cycle
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Caption: Workflow of a single cycle in automated oligonucleotide synthesis.

Diagram 2: Post-Synthesis and Purification Workflow
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Caption: Steps for processing the oligonucleotide after solid-phase synthesis.

Diagram 3: SPAAC Copper-Free Click Reaction
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Caption: Reaction of a BCN-modified oligonucleotide with an azide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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